

An In-depth Technical Guide to Mosapride Citrate: Molecular Structure and Properties

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Compound of Interest

Compound Name: Mosapride citrate

Cat. No.: B1676758

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Introduction

Mosapride citrate is a gastroprokinetic agent that enhances gastrointestinal motility and is primarily utilized in the management of conditions such as functional dyspepsia, chronic gastritis, and gastroesophageal reflux disease (GERD).[1][2][3] It functions as a selective serotonin 5-HT₄ receptor agonist, distinguishing it from earlier prokinetic agents through a more targeted mechanism of action and a favorable safety profile.[1][3] Developed by Dainippon Sumitomo Pharma, this compound, also known by trade names like Gasmotin, acts by stimulating 5-HT₄ receptors in the gastrointestinal nerve plexus.[2][4] This action increases the release of acetylcholine, which in turn enhances gastric emptying and overall gut motility.[3][5] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, pharmacology, and key experimental protocols related to **mosapride citrate** for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

Mosapride citrate is the citrate salt of mosapride, often in a dihydrate form. Its chemical name is (±)-4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl] benzamide citrate dihydrate.[3][6] The structure consists of a substituted benzamide core linked to a morpholine ring, which is crucial for its pharmacological activity.

Table 1: Chemical Identifiers for **Mosapride Citrate** Dihydrate

| Identifier | Value | Source(s) |
|-------------------|---|-----------|
| IUPAC Name | 4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide;2-hydroxypropane-1,2,3-tricarboxylic acid;dihydrate | [7] |
| CAS Number | 636582-62-2 (Dihydrate); 112885-42-4 (Anhydrous Citrate) | [7][8] |
| Molecular Formula | C ₂₁ H ₂₅ ClFN ₃ O ₃ · C ₆ H ₈ O ₇ · 2H ₂ O (Dihydrate) | [3] |
| Molecular Weight | 650.05 g/mol (Dihydrate); 614.02 g/mol (Anhydrous Citrate) | [3][4][7] |
| InChIKey | KVKIQHMTGSGTFO-UHFFFAOYSA-N (Dihydrate) | [7] |
| SMILES | CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.O | [7] |

| Synonyms | AS-4370, Gasmotin [[6][8] |

Table 2: Physicochemical Properties of **Mosapride Citrate**

| Property | Value | Source(s) |
|------------------------------|--|-----------|
| Appearance | White to yellowish-white crystalline powder | [3] |
| Melting Point | 110-114 °C | [9] |
| Solubility | Water: Practically insoluble / Insoluble | [3][4] |
| | Methanol: Sparingly soluble | [3][10] |
| | DMSO: ~15-90 mg/mL | [4][11] |
| | Dimethylformamide (DMF): ~20 mg/mL | [11] |
| Partition Coefficient (logP) | 9.1 x 10 ² (chloroform/water, pH 7.0) | [3] |

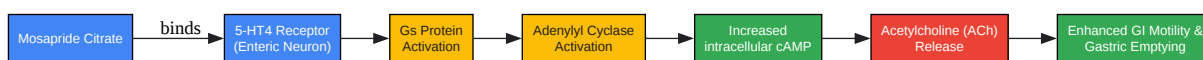
| UV/Vis (λ_{max}) | 212, 232, 274, 309 nm |[11] |

Pharmacology

Mechanism of Action

The primary mechanism of action for **mosapride citrate** is its function as a selective serotonin 5-HT₄ receptor agonist.[1] When mosapride binds to 5-HT₄ receptors located within the enteric nervous system of the gastrointestinal tract, it triggers a signaling cascade that stimulates the release of the neurotransmitter acetylcholine (ACh).[1][2][5] The increased availability of ACh promotes the contraction of smooth muscles in the gut wall, leading to enhanced peristalsis, accelerated gastric emptying, and improved overall gastrointestinal motility.[1][3]

A key advantage of mosapride is its high selectivity for the 5-HT₄ receptor. It exhibits minimal affinity for 5-HT₃ and dopamine D₂ receptors.[1] This selectivity is clinically significant as it reduces the likelihood of adverse effects commonly associated with less selective prokinetic agents, such as nausea or extrapyramidal symptoms.[1] Some studies also suggest mosapride possesses 5-HT₃ receptor antagonist properties, which may contribute to its therapeutic effects in managing functional gastrointestinal disorders.[12][13]



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Mosapride Citrate 5-HT4 Receptor Signaling Pathway.

Receptor Binding Profile

The efficacy and safety profile of mosapride are directly related to its receptor binding affinities. It binds potently to the 5-HT₄ receptor while showing significantly lower affinity for other receptor types.

Table 3: Receptor Binding Affinities of Mosapride

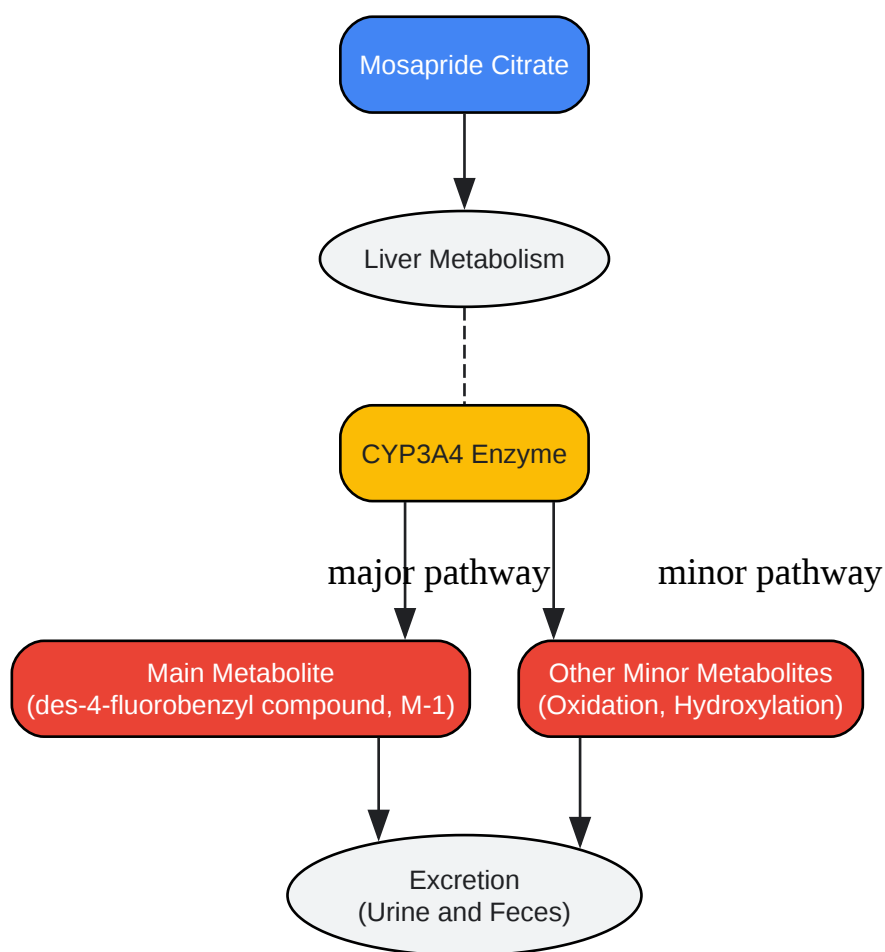
| Receptor Target | Affinity Metric | Value (nM) | Species/Tissue | Source(s) |
|-------------------------|------------------|-------------------------|---------------------|-----------|
| 5-HT ₄ | K _i | 69.9 | - | [11] |
| 5-HT ₄ | K _i | 84.2 | Guinea pig ileum | [14] |
| 5-HT ₄ | IC ₅₀ | 113 | Guinea pig striatum | [15][16] |
| 5-HT ₃ | K _i | 1,189 | - | [11][13] |
| Dopamine D ₂ | - | No significant activity | - | [13] |
| 5-HT ₁ | - | No significant activity | - | [11][13] |

| 5-HT₂ | - | No significant activity | - | [11][13] |

Pharmacokinetics and Metabolism

Mosapride is well-absorbed after oral administration, with peak plasma concentrations typically reached within 1 to 2 hours.[1] The drug is primarily metabolized in the liver, with the cytochrome P450 enzyme CYP3A4 playing a major role.[1][5] The main metabolic pathway

involves the removal of the 4-fluorobenzyl group, resulting in the primary metabolite, known as M-1 (des-4-fluorobenzyl compound).[3][5] Other minor pathways include oxidation of the morpholine ring and hydroxylation of the benzene ring.[3][5] Excretion occurs through both urine and feces.[3][5] The plasma protein binding rate for mosapride is high, at approximately 99.0%.[5]



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Metabolic Pathway of **Mosapride Citrate**.

Pharmacokinetic parameters can vary significantly between species, which is a critical consideration in preclinical development.

Table 4: Pharmacokinetic Parameters of Mosapride in Different Species (Oral Administration)

| Species | Dose (mg/kg) | C _{max} (ng/mL) | t _{1/2} (hours) | Bioavailability (%) | Source(s) |
|---------------|--------------------|--------------------------|--------------------------|---------------------|-----------|
| Human | 5 mg (single dose) | ~30.7 | ~2.0 | - | [5] |
| Dog (Male) | 10 | 207 | 1.5 | 8% | [6] |
| Monkey (Male) | 10 | 862 | 0.9 | 14% | [6] |
| Rat (Male) | 10 | 44 | 1.9 | 7% | [17] |
| Rat (Female) | 10 | 788 | 2.8 | 47% | [17] |

| Horse | 1.0 | 60 | 3.6 - 4.2 | - | [18] |

Experimental Protocols

Protocol 1: Competitive Receptor Binding Assay

This protocol outlines a method to determine the binding affinity of mosapride for 5-HT₄ receptors, as described in studies using guinea pig striatum or ileum. [14][15]

- Tissue Preparation: Homogenize guinea pig striatum or ileum in an appropriate buffer (e.g., Tris-HCl) and centrifuge to isolate the cell membrane fraction containing the 5-HT₄ receptors.
- Radioligand: Use a selective 5-HT₄ antagonist radioligand, such as [³H]-GR113808.
- Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound (**mosapride citrate**).
- Separation: After reaching equilibrium, separate the bound and free radioligand using rapid vacuum filtration through glass fiber filters.
- Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

- **Data Analysis:** Plot the percentage of inhibition of radioligand binding against the concentration of mosapride. Calculate the IC_{50} value (the concentration of mosapride that inhibits 50% of specific binding). The K_i (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Protocol 2: In Vitro Gastrointestinal Motility Assay

This protocol is based on experiments evaluating the prokinetic effects of mosapride on isolated guinea pig ileum.^{[13][15]}

- **Tissue Preparation:** Isolate a segment of the guinea pig ileum and mount it in an organ bath containing a physiological salt solution (e.g., Krebs solution), maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).
- **Transducer Setup:** Attach one end of the tissue to a fixed point and the other to an isometric force transducer to record muscle contractions.
- **Stimulation:** Induce electrical field stimulation (EFS) to evoke cholinergic contractions.
- **Drug Application:** Add cumulative concentrations of **mosapride citrate** to the organ bath and record the enhancement of the electrically evoked contractions.
- **Data Analysis:** Plot the increase in contractile force against the mosapride concentration to generate a dose-response curve. Calculate the EC_{50} value, which is the concentration that produces 50% of the maximum effect.

Protocol 3: Quantitative Analysis by Quantitative NMR (qNMR)

This protocol provides a method for the precise content determination of **mosapride citrate** raw material.^[19]



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Workflow for Quantitative NMR (qNMR) Analysis.

- **Sample Preparation:** Accurately weigh a sample of **mosapride citrate** and a suitable internal standard (e.g., maleic acid for ^1H NMR or 4,4'-difluorodiphenylmethanone for ^{19}F NMR).[19] Dissolve the mixture in an appropriate deuterated solvent (e.g., DMSO- d_6).
- **NMR Acquisition:** Acquire the NMR spectrum (either ^1H or ^{19}F) using an optimized set of parameters, including a sufficient relaxation delay (D1) to ensure complete signal relaxation for accurate quantification.
- **Peak Selection:** Identify and select non-overlapping, characteristic signal peaks for both **mosapride citrate** and the internal standard. For ^{19}F NMR, the signal from the fluorine atom on mosapride can be used.[19]
- **Integration:** Carefully integrate the selected peaks for both the analyte and the internal standard.
- **Calculation:** Calculate the content of **mosapride citrate** using the ratio of the integrals, the molecular weights, and the masses of the sample and the internal standard. This method can also be adapted to determine the salt-forming ratio between mosapride and citrate.[19]

Conclusion

Mosapride citrate is a well-characterized gastroprokinetic agent with a highly selective mechanism of action centered on the 5-HT₄ receptor. Its molecular structure and physicochemical properties are well-defined, enabling various analytical and formulation strategies. The pharmacological profile, distinguished by its receptor selectivity, underpins its clinical efficacy and favorable safety. The pharmacokinetic properties, including its metabolism via CYP3A4, are crucial for understanding its clinical use and potential drug interactions. The experimental protocols detailed herein provide a foundation for further research and development in the field of gastrointestinal motility disorders.

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